

Application Notes and Protocols: Erythrosine B in Fluorescence Lifetime Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Erythrosine B

Cat. No.: B12517662

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrosine B, a tetra-iodo-fluorescein derivative, is a versatile anionic xanthene dye with well-characterized photophysical properties. While traditionally used as a food colorant and a biological stain for assessing cell viability, its fluorescence and phosphorescence characteristics make it a compelling probe for advanced microscopy techniques such as Fluorescence Lifetime Imaging Microscopy (FLIM). The fluorescence lifetime of **Erythrosine B** is sensitive to its local microenvironment, particularly to the presence of quenchers like molecular oxygen and changes in viscosity upon binding to macromolecules. This sensitivity opens up applications in dynamic cellular processes, including mapping oxygen concentration and potentially monitoring protein aggregation.

These application notes provide an overview of the principles and detailed protocols for utilizing **Erythrosine B** in FLIM-based assays.

Photophysical Properties of Erythrosine B

The utility of **Erythrosine B** in FLIM stems from its distinct fluorescence and phosphorescence properties. Its fluorescence lifetime is relatively short, while its phosphorescence lifetime is significantly longer and highly susceptible to quenching by molecular oxygen. This dual-emission characteristic, though primarily phosphorescence is utilized for oxygen sensing, provides a robust mechanism for environmental sensing.

Table 1: Photophysical Properties of **Erythrosine B**

Property	Value	Solvent/Conditions	Reference
Absorption Maximum (λ_{abs})	~528 nm	Water	[1]
Emission Maximum (λ_{em})	~554 nm	Water	[1]
Fluorescence Quantum Yield (Φ_f)	~0.02	Water	[2]
Fluorescence Lifetime (τ_f)	~80-90 ps	Water	[3]
~24 ps	5.02 M KI in water	[2]	[5]
Varies	Methanol	[4]	
Phosphorescence Lifetime (τ_p)	~1.92 μ s	0.1 mM NaOH (aerobic)	
Increases in deoxygenated environments	General Observation	[5][6]	[7][8]
Varies	Amorphous Sucrose	[7][8]	
Molar Absorptivity (ϵ)	High	General	[1]

Key Applications and Protocols

Oxygen Sensing using Phosphorescence Lifetime Imaging Microscopy (PLIM)

The triplet state of **Erythrosine B** is efficiently quenched by molecular oxygen, leading to a decrease in its phosphorescence lifetime. This relationship, described by the Stern-Volmer equation, allows for the quantitative mapping of intracellular and pericellular oxygen concentrations.

The following diagram illustrates the principle of oxygen quenching of **Erythrosine B** phosphorescence.

Fig. 1: Erythrosine B oxygen quenching mechanism.

This protocol is a general guideline for using **Erythrosine B** for intracellular oxygen measurements with PLIM. Optimization of probe concentration and imaging parameters is recommended for specific cell types and instrumentation.

Materials:

- **Erythrosine B** (cell culture grade)
- Phosphate-buffered saline (PBS) or appropriate cell culture medium
- Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
- Fluorescence lifetime imaging microscope equipped for phosphorescence lifetime measurements (PLIM) with appropriate excitation source (e.g., pulsed laser at ~520-530 nm) and detectors.
- Gas-controlled environmental chamber for the microscope stage.

Procedure:

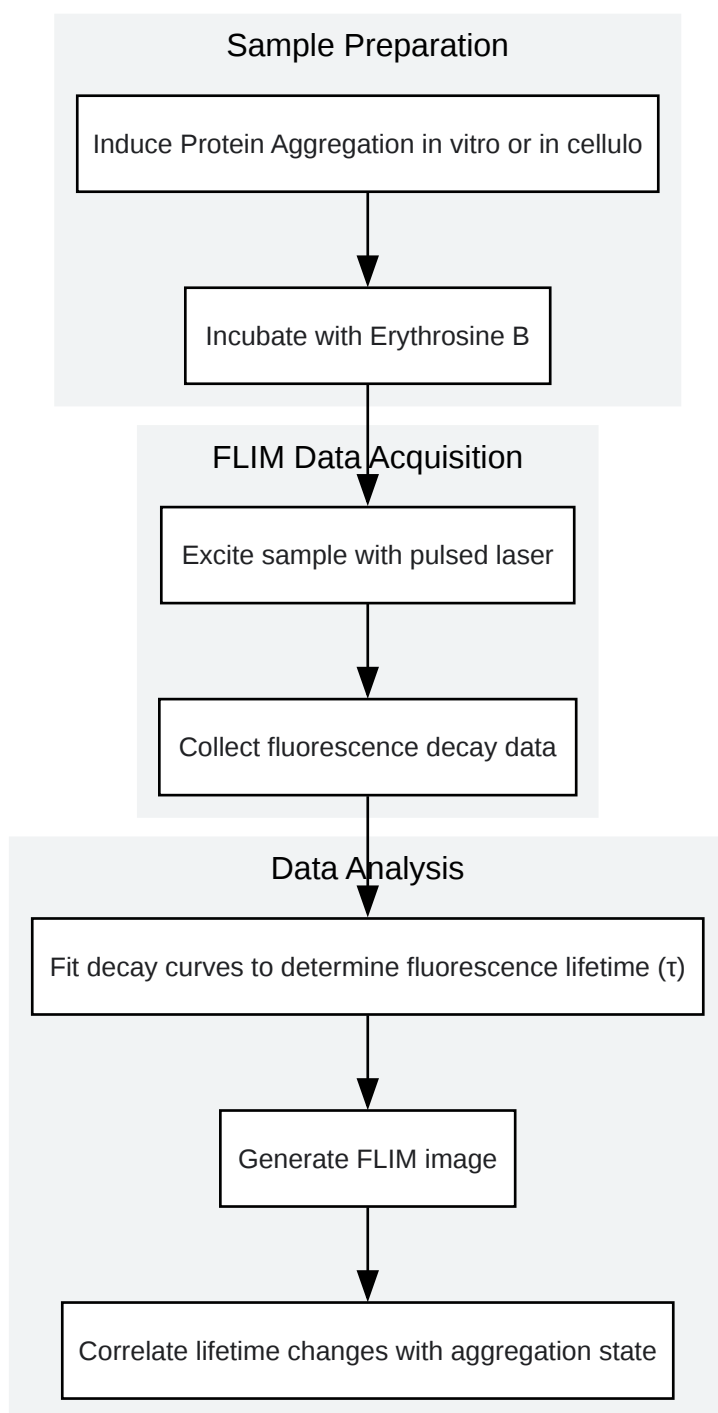
- **Probe Preparation:** Prepare a stock solution of **Erythrosine B** in sterile PBS or water. A typical stock concentration is 1-10 mM. Protect from light.
- **Cell Loading:**
 - Wash the cultured cells with pre-warmed PBS or serum-free medium.
 - Incubate the cells with a working solution of **Erythrosine B** (typically 1-10 μ M in culture medium) for 15-30 minutes at 37°C. The optimal concentration and incubation time should be determined empirically to achieve sufficient signal without inducing cytotoxicity.
 - Wash the cells twice with fresh, pre-warmed medium to remove excess dye.

- Imaging:
 - Place the dish on the microscope stage within the environmental chamber.
 - Allow the cells to equilibrate to the desired temperature and gas atmosphere (e.g., normoxia: 21% O₂; hypoxia: 1-5% O₂).
 - Excite the sample using the pulsed laser and collect the phosphorescence emission.
 - Acquire phosphorescence lifetime data. The acquisition time will depend on the signal intensity and the desired signal-to-noise ratio.
- Data Analysis:
 - Fit the phosphorescence decay curves to a multi-exponential decay model.
 - Generate a phosphorescence lifetime image where the lifetime of each pixel is pseudo-colored.
 - Calibrate the phosphorescence lifetime values to oxygen concentration using a Stern-Volmer plot generated from measurements in solutions with known oxygen concentrations.

Assessment of Protein Aggregation

While not a mainstream application, the sensitivity of **Erythrosine B**'s fluorescence lifetime to the local environment, such as viscosity and binding to proteins, suggests its potential for studying protein aggregation. Upon binding to the hydrophobic pockets of protein aggregates, the fluorescence lifetime of **Erythrosine B** may change. This change can be spatially resolved using FLIM.

The following diagram outlines a general workflow for investigating protein aggregation using FLIM with an environmentally sensitive dye like **Erythrosine B**.



[Click to download full resolution via product page](#)

Fig. 2: FLIM workflow for protein aggregation studies.

This protocol provides a starting point for investigating the use of **Erythrosine B** to monitor the formation of protein aggregates in vitro.

Materials:

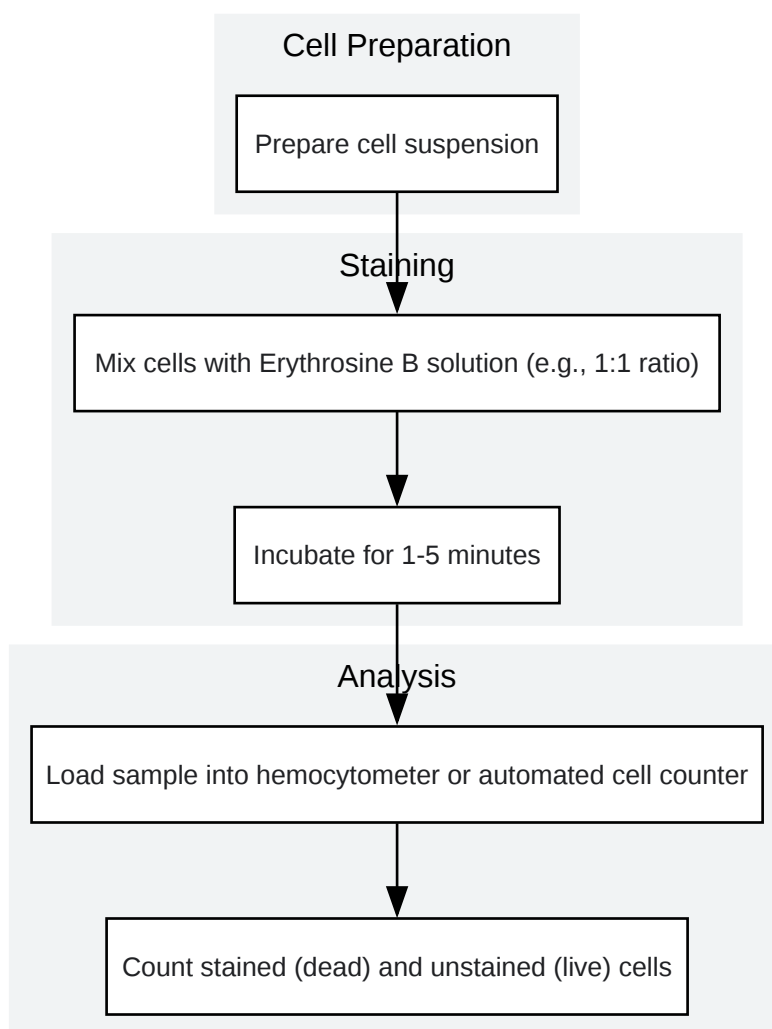
- Purified protein of interest prone to aggregation (e.g., lysozyme, amyloid-beta)[9]
- **Erythrosine B**
- Buffer solution appropriate for inducing aggregation (e.g., specific pH, temperature)
- FLIM system

Procedure:

- Induce Aggregation: Prepare a solution of the protein in the aggregation-inducing buffer. Induce aggregation according to established protocols (e.g., incubation at elevated temperature with agitation).[9]
- Staining: Add **Erythrosine B** to the protein solution at various time points during the aggregation process. A final concentration in the low micromolar range is a good starting point.
- FLIM Measurement:
 - Transfer a small aliquot of the sample to a microscope slide or imaging well.
 - Acquire fluorescence lifetime images.
 - Collect data from samples with non-aggregated protein as a control.
- Data Analysis:
 - Analyze the FLIM data to determine the fluorescence lifetime of **Erythrosine B** in the presence and absence of protein aggregates.
 - Compare the lifetime distributions to identify potential changes associated with the dye binding to aggregated species.

Cell Viability and General Staining

Erythrosine B is widely used as a vital stain to differentiate live from dead cells.[10][11] Dead cells with compromised plasma membranes are permeable to the dye, which stains the cytoplasm red. This can be visualized using brightfield or fluorescence microscopy.



[Click to download full resolution via product page](#)

Fig. 3: Workflow for cell viability assessment.

Protocol:

- Prepare a single-cell suspension of your cells in a suitable buffer or medium.
- Mix the cell suspension with an equal volume of 0.4% **Erythrosine B** solution.[11][12]

- Incubate for 1-5 minutes at room temperature.[10][13]
- Load the stained cell suspension onto a hemocytometer or into an automated cell counter.
- Count the number of stained (non-viable) and unstained (viable) cells under a microscope.

Conclusion

Erythrosine B is a readily available and cost-effective dye with significant potential for advanced fluorescence imaging applications. Its pronounced sensitivity to oxygen makes it a powerful probe for phosphorescence lifetime-based oxygen sensing. While its application in FLIM for protein aggregation is less established, its environmentally sensitive fluorescence lifetime warrants further investigation. The provided protocols offer a foundation for researchers to explore the utility of **Erythrosine B** in their specific experimental systems. As with any fluorescent probe, careful optimization of staining conditions and imaging parameters is crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Turn-off fluorescence sensing of raloxifene using erythrosine B with detailed spectroscopic and quantum mechanical studies for pharmaceutical and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
2. Collisional quenching of erythrosine B as a potential reference dye for impulse response function evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. Optical methods for sensing and imaging oxygen: materials, spectroscopies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00039K

[pubs.rsc.org]

- 7. Erythrosin B Phosphorescence Monitors Molecular Mobility and Dynamic Site Heterogeneity in Amorphous Sucrose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erythrosin B phosphorescence monitors molecular mobility and dynamic site heterogeneity in amorphous sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating the effects of erythrosine B on amyloid fibril formation derived from lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. bionordika.se [bionordika.se]
- 12. Erythrosin B Assay Protocol | Technical Note 230 [denovix.com]
- 13. escarpmentlabs.com [escarpmentlabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Erythrosine B in Fluorescence Lifetime Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12517662#application-of-erythrosine-b-in-fluorescence-lifetime-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com